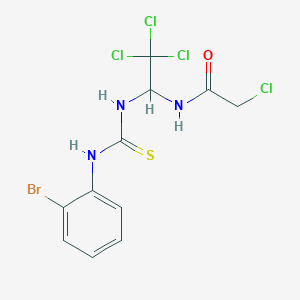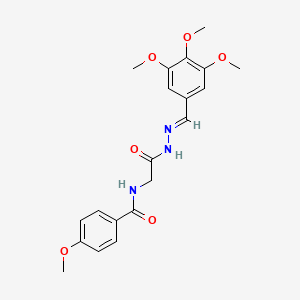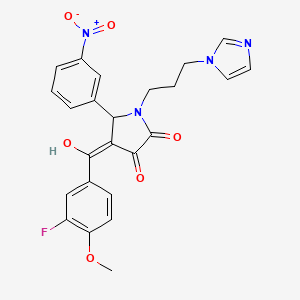![molecular formula C35H40N2O8S B12027222 allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)
allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylate d'allyle est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylate d'allyle implique généralement des réactions organiques en plusieurs étapes
Formation du noyau thiazole : Le noyau thiazole peut être synthétisé via une synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétone avec de la thiourée en conditions basiques.
Introduction de la partie pyrrole : Le cycle pyrrole peut être introduit par une synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec de l'ammoniac ou des amines primaires.
Assemblage final :
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela pourrait impliquer l'utilisation de réacteurs à flux continu, de techniques de purification avancées telles que la chromatographie et des mesures rigoureuses de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle et méthoxy, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools ou d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des positions allyle et butoxy.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les halogénures peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, la bioactivité potentielle du composé peut être explorée. Il peut servir de composé de référence pour le développement de nouveaux médicaments ou comme sonde pour l'étude de voies biologiques.
Médecine
En chimie médicinale, le composé pourrait être étudié pour son potentiel thérapeutique. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylate d'allyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de voies biologiques. Le mécanisme exact dépendrait de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylate d'allyle : Ce composé lui-même.
2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxamide d'allyle : Un composé similaire avec un groupe amide au lieu d'un carboxylate.
Acide 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylique d'allyle : Un composé similaire avec un groupe acide carboxylique au lieu d'un carboxylate.
Unicité
L'unicité du 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphényl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-méthyl-1,3-thiazole-5-carboxylate d'allyle réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Formule moléculaire |
C35H40N2O8S |
|---|---|
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C35H40N2O8S/c1-7-9-18-43-25-13-10-23(11-14-25)30(38)28-29(24-12-15-26(27(20-24)42-6)44-19-16-21(3)4)37(33(40)31(28)39)35-36-22(5)32(46-35)34(41)45-17-8-2/h8,10-15,20-21,29,38H,2,7,9,16-19H2,1,3-6H3/b30-28- |
Clé InChI |
AYGJMLJELBPGDC-HYOGKJQXSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)

![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)



![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)
![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)
![[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12027175.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12027186.png)
![(5E)-3-[4-(4-Morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027191.png)



